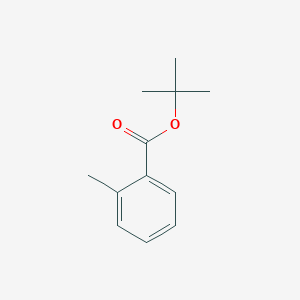

Tert-butyl 2-methylbenzoate

Vue d'ensemble

Description

Tert-butyl 2-methylbenzoate is a chemical compound with the CAS Number: 16537-18-1. It has a molecular weight of 192.26 . The IUPAC name for this compound is tert-butyl 2-methylbenzoate .

Synthesis Analysis

The synthesis of similar compounds like tert-butyl peroxy-2-ethylhexanoate has been studied using the Schotten-Baumann method . This method involves a biphasic reaction between an acid chloride and an alkyl hydroperoxide under alkaline conditions . The reaction is always in competition with the unwanted acid chloride hydrolysis .Molecular Structure Analysis

The InChI code for Tert-butyl 2-methylbenzoate is1S/C12H16O2/c1-9-7-5-6-8-10 (9)11 (13)14-12 (2,3)4/h5-8H,1-4H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis

A study on the thermal hazard and decomposition behaviors of tert-butyl (2-ethylhexyl) monoperoxy carbonate, which is commonly used as a polymerization initiator, was conducted . The study found that the gaseous decomposition product of this compound is tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol .Applications De Recherche Scientifique

Room-Temperature Fujiwara-Moritani Reactions

Tert-butyl perbenzoate has been identified as an alternative to benzoquinone in Fujiwara-Moritani reactions, specifically at room temperature. This reaction involves the coupling of acetanilides and butyl acrylate under homogeneous conditions. The system's effectiveness is further enhanced with the addition of Cu(OAc)2 as a cocatalyst. This advancement allows for the activation of methyl methacrylate towards coupling under these conditions (Liu & Hii, 2011).

Effects on Steric Hindrance and Resonance

Research has explored the substituent effects of the tert-butyl group in isomeric tert-butylbenzoic acids. This includes investigations on enthalpies of formation, gas-phase acidities, and infrared spectra. It was found that 2-tert-butylbenzoic acid must adopt a non-planar conformation, enhancing acidity in the gas phase due to pole-induced dipole interactions in the anion. This study highlights the impact of steric effects on resonance and molecular behavior (Kulhanek et al., 1999).

α-Methylation of 1,3-Dicarbonyl Compounds

Tert-butyl peroxybenzoate (TBPB) has been used for the α-methylation of 1,3-dicarbonyl compounds. In this process, TBPB serves both as the methyl source and the radical initiator. This method offers a complementary approach to traditional α-methylation of 1,3-dicarbonyl compounds and represents a significant advancement in the field of organic synthesis (Guo et al., 2014).

Photolysis Studies

Laser flash photolysis of tert-butyl aroylperbenzoates has allowed for the study of the kinetics of singlet and triplet states, as well as the behavior of aroylphenyl radicals. These studies provide insights into the photophysical properties of these compounds, which are crucial for understanding their potential applications in materials science and photochemistry (Shah & Neckers, 2004).

Thermal Decomposition Characteristics

The study of the thermal decomposition characteristics of tert-butyl peroxybenzoate (TBPB), particularly when combined with different ionic liquids, is crucial in understanding its safety and stability. This research is essential for industries where TBPB is used and can help in the prevention of potential disasters such as fires or explosions (Jiang et al., 2019).

Orientations Futures

Mécanisme D'action

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and proteins in the body, affecting their function .

Mode of Action

It’s known that the tert-butyl group in chemistry has a unique reactivity pattern due to its crowded nature . This can influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways . The ortho effect, a phenomenon observed in ortho-substituted benzoic acids, may also play a role in the compound’s biochemical interactions .

Pharmacokinetics

The compound’s molecular weight (19226) suggests it may have suitable properties for absorption and distribution .

Result of Action

The compound’s potential interactions with enzymes and proteins suggest it may influence cellular processes .

Action Environment

The action environment of Tert-butyl 2-methylbenzoate can be influenced by various factors, including pH, temperature, and the presence of other molecules. The compound’s crowded tert-butyl group may affect its stability and efficacy in different environments .

Propriétés

IUPAC Name |

tert-butyl 2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-7-5-6-8-10(9)11(13)14-12(2,3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTAPBBGMIZOPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284651 | |

| Record name | tert-butyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-methylbenzoate | |

CAS RN |

16537-18-1 | |

| Record name | NSC38149 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluorobenzo[h]quinoline](/img/structure/B3048281.png)

![Pyridinium, 1-[2-[[(4-bromo-1H-pyrrol-2-yl)carbonyl]oxy]ethyl]-3-carboxy-, inner salt](/img/structure/B3048291.png)